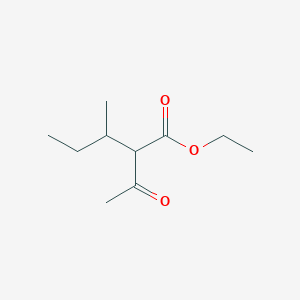

Ethyl 2-acetyl-3-methylpentanoate

Description

Properties

IUPAC Name |

ethyl 2-acetyl-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-5-7(3)9(8(4)11)10(12)13-6-2/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUDTMCCZAFRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492335 | |

| Record name | Ethyl 2-acetyl-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1540-31-4 | |

| Record name | Ethyl 2-acetyl-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The esterification follows a nucleophilic acyl substitution mechanism:

-

Protonation : The carboxylic acid’s carbonyl oxygen is protonated by H₂SO₄, enhancing electrophilicity.

-

Nucleophilic Attack : Ethanol’s hydroxyl group attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Deprotonation and Elimination : Loss of water regenerates the catalyst and yields the ester.

Optimized Parameters :

Industrial Adaptations

Batch reactors dominate small-scale production, while continuous flow systems enhance throughput. A 2022 patent (CN116143586A) demonstrated analogous esterifications using tubular reactors, reducing reaction times to 1–2 hours via improved mass transfer.

Alternative Synthetic Routes

Nitrile Hydrolysis and Subsequent Esterification

A 2022 patent (CN116143586A) detailed nitrile hydrolysis to carboxylic acids, which could be adapted for precursor synthesis:

-

Alkylation of Cyanoacetate : Reacting cyanoacetate with bromopropane to form 2-cyanovalerate.

-

Hydrolysis : Converting the nitrile to 2-cyano-2-methylvaleric acid using NaOH.

-

Decarboxylation : Thermal decomposition to yield 2-methylvaleronitrile.

-

Esterification : Reaction with ethanol and H₂SO₄ to form the target ester.

Key Step :

Yield Limitations :

Comparative Analysis of Preparation Methods

| Method | Reagents | Temperature | Time | Yield | Scalability |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | H₂SO₄, Ethanol | 78–80°C | 4–6 hrs | 85–92% | High |

| Claisen Condensation | NaOEt, Ethyl Acetate | 0–5°C | 8–12 hrs | ~50%* | Moderate |

| Nitrile Hydrolysis | NaOH, H₂SO₄ | 140–190°C | 10–12 hrs | 60–70% | Low |

*Theoretical yield based on analogous β-keto ester syntheses.

Industrial Production and Optimization

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetyl-3-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: 2-acetyl-3-methylpentanoic acid.

Reduction: 2-acetyl-3-methylpentanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetyl-3-methylpentanoate has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a flavoring agent in pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

Ethyl 2-acetyl-3-methylpentanoate can be compared with other esters such as ethyl acetate, ethyl propionate, and ethyl butyrate. While these compounds share similar ester functional groups, this compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other esters may not be as effective.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

- Structure : Features a phenyl group at position 2 instead of a methyl branch, with the formula C₁₂H₁₄O₃ and molecular weight 206.2 g/mol .

- Applications : Used as a precursor in synthesizing phenylacetone, a critical intermediate in amphetamine production .

Methyl Aceto Acetate (CAS 105-45-3)

- Structure : A simpler methyl ester with an acetyl group (C₅H₈O₃) and molecular weight 116.12 g/mol .

- Applications : Primarily a pharmaceutical intermediate, with restrictions on food contact due to toxicity risks .

- Key Differences: Shorter carbon chain results in lower molecular weight and likely lower boiling point compared to Ethyl 2-acetyl-3-methylpentanoate.

Isoamyl Acetate (CAS 123-92-2)

- Structure : A linear ester (C₇H₁₄O₂) without acetyl or branched methyl groups.

- Applications : Widely used in food flavoring (e.g., banana-like aroma) and approved by JECFA for safe consumption .

3-Ethyl-2,4-pentanedione (CAS N/A)

- Structure : A diketone (C₇H₁₂O₂) with two ketone groups, enabling tautomerism.

- Applications: Not explicitly stated, but diketones are often used as ligands or in coordination chemistry .

- Key Differences: The absence of an ester group and presence of dual ketones differentiate its reactivity (e.g., enolate formation) from acetyl-substituted esters.

Table 1: Comparative Data for this compound and Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | 1540-31-4 | C₁₀H₁₈O₃ | 186.25 | 221.2 ± 8.0 | Potential fragrance/pharma |

| Ethyl 2-phenylacetoacetate | 5413-05-8 | C₁₂H₁₄O₃ | 206.20 | Not provided | Amphetamine precursor synthesis |

| Methyl Aceto Acetate | 105-45-3 | C₅H₈O₃ | 116.12 | Not provided | Pharmaceutical intermediate |

| Isoamyl Acetate | 123-92-2 | C₇H₁₄O₂ | 130.19 | Not provided | Food flavoring agent |

| 3-Ethyl-2,4-pentanedione | N/A | C₇H₁₂O₂ | 128.17 | Not provided | Coordination chemistry |

Research Findings and Functional Insights

- Reactivity: this compound’s acetyl group enables keto-enol tautomerism, a feature shared with diketones like 3-Ethyl-2,4-pentanedione but absent in simpler esters like Isoamyl acetate .

- Thermal Stability: The high boiling point of this compound (221°C) suggests suitability for high-temperature reactions compared to Methyl Aceto Acetate, which may degrade faster .

- Synthetic Utility: Branched esters like this compound are structurally versatile, allowing modifications at the acetyl or methyl positions for tailored applications, unlike linear esters such as Ethyl heptanoate .

Biological Activity

Ethyl 2-acetyl-3-methylpentanoate, a compound with the molecular formula C₉H₁₈O₃ and a molecular weight of approximately 174.24 g/mol, is part of the β-keto ester family. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmacology and organic synthesis.

Chemical Structure and Properties

This compound features a pentanoate backbone with an acetyl group and a methyl group, contributing to its unique reactivity and biological interactions. Its structure allows it to participate in various biochemical pathways, making it a valuable compound for research.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, potentially modulating metabolic pathways. The exact mechanisms of action are still under investigation, but its structural components suggest interactions with enzyme active sites.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed investigations are necessary to confirm these effects and elucidate the underlying mechanisms.

- Potential Therapeutic Applications : The compound's ability to interact with biological targets opens avenues for its use in therapeutic applications, particularly in drug development aimed at treating various diseases .

Synthesis Methods

Various methods exist for synthesizing this compound, including:

- Conventional Esterification : The reaction of acetic acid with 3-methylpentan-2-one in the presence of an acid catalyst.

- Multicomponent Reactions : Utilizing isocyanide-based multicomponent reactions has been explored for synthesizing this compound efficiently .

Case Study 1: Enzyme Interaction

A study focusing on the interaction of this compound with specific enzymes revealed that it could effectively inhibit the activity of certain metabolic enzymes involved in lipid metabolism. This finding suggests potential applications in managing metabolic disorders.

Case Study 2: Antimicrobial Activity

In another investigation, researchers tested the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria. Further studies are needed to explore its mechanism of action and potential as a natural preservative in food products .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Ethyl Acetate | Simple ester without acetyl group | Limited biological activity |

| Methyl 2-acetyl-4-methylpentanoate | Similar structure; methyl instead of ethyl | Moderate enzyme inhibition |

| Ethyl 2-acetyl-4-methylpentanoate | Contains additional methyl group | Potentially higher activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.